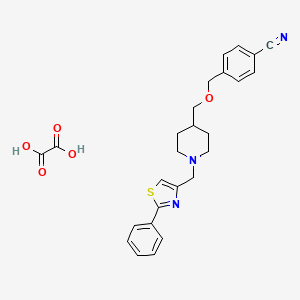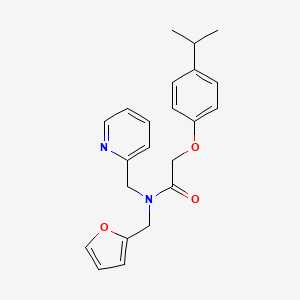
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl derivatives, including compounds similar to N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide, are involved in decarboxylative Claisen rearrangement reactions. This process yields heteroaromatic products, highlighting the compound's role in synthetic organic chemistry (Craig et al., 2005).
Synthesis of Anticancer Derivatives : Research has been conducted on the synthesis of 2-cyano-N-(furan-2-ylmethyl) derivatives for potential anticancer applications. These derivatives have shown selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Biological and Pharmaceutical Research
Synthesis of Spiro-Lactams and Polysubstituted Pyrroles : N-furan-2-ylmethyl compounds are used to synthesize spiro-lactams and polysubstituted pyrroles, which have potential pharmaceutical applications. The oxidation process involved in this synthesis is significant in medicinal chemistry (Peng et al., 2016).
Biological Activity of Polysubstituted Pyridine Derivatives : Some polysubstituted pyridine derivatives, which include the N-(furan-2-ylmethyl) moiety, have been found to exhibit fungicidal and herbicidal activities. This suggests potential applications in agriculture and biochemistry (Zheng & Su, 2005).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-17(2)18-8-10-20(11-9-18)27-16-22(25)24(15-21-7-5-13-26-21)14-19-6-3-4-12-23-19/h3-13,17H,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIDHNDURKKJIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
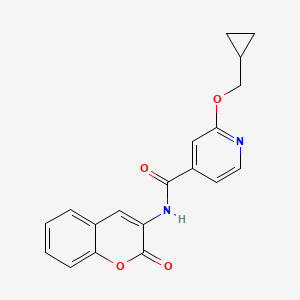
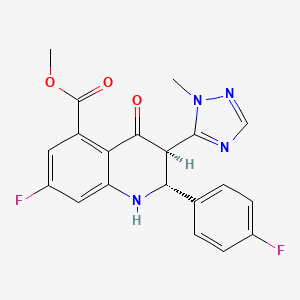
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
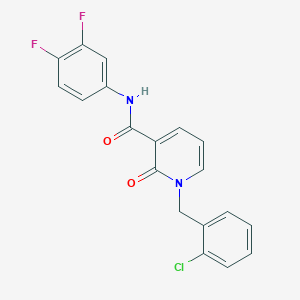
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
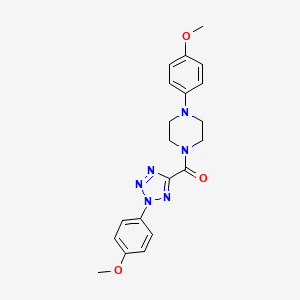
![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
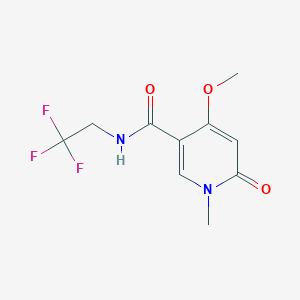
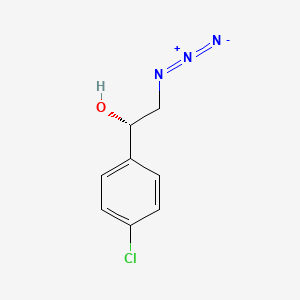
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)
